molecular formula C22H24N4O2 B6586246 3-[(benzyloxy)methyl]-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 1251551-69-5

3-[(benzyloxy)methyl]-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No. B6586246
CAS RN: 1251551-69-5
M. Wt: 376.5 g/mol
InChI Key: BLLUMQRLTABTDJ-UHFFFAOYSA-N
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Description

The compound “3-[(benzyloxy)methyl]-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their versatile biological activities . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used in the synthesis of a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind with a variety of enzymes and receptors in the biological system . For example, some triazole derivatives have been found to exhibit in vitro xanthine oxidase (XO) inhibitory activity .

Future Directions

Triazole compounds have shown potential in a variety of applications, particularly in medicinal chemistry . Future research may focus on developing new triazole derivatives with enhanced biological activities and exploring their potential applications in various fields .

properties

IUPAC Name

[3-(phenylmethoxymethyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(21-14-23-26(24-21)20-11-5-2-6-12-20)25-13-7-10-19(15-25)17-28-16-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,19H,7,10,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLUMQRLTABTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((benzyloxy)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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